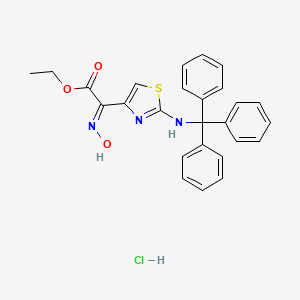

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride

Beschreibung

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride is a thiazole-derived compound characterized by a hydroxyimino group, a tritylamino-substituted thiazole ring, and an ethyl ester moiety. This compound is structurally related to intermediates used in cephalosporin synthesis, where thiazole derivatives serve as acylating agents .

Eigenschaften

Molekularformel |

C26H24ClN3O3S |

|---|---|

Molekulargewicht |

494.0 g/mol |

IUPAC-Name |

ethyl (2E)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate;hydrochloride |

InChI |

InChI=1S/C26H23N3O3S.ClH/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18,31H,2H2,1H3,(H,27,28);1H/b29-23+; |

InChI-Schlüssel |

POPNOGAIIMCRTH-BTCGTBLPSA-N |

Isomerische SMILES |

CCOC(=O)/C(=N/O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Kanonische SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions.

Formation of the Hydroxyimino Group: This step involves the reaction of the thiazole derivative with hydroxylamine.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.

Reduction: Reduction reactions could target the hydroxyimino group, converting it to an amine.

Substitution: The thiazole ring and tritylamino group may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group could yield a nitroso compound, while reduction could yield an amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride, exhibit antimicrobial properties. This compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that compounds with similar thiazole structures can be effective against various pathogens, including those resistant to conventional antibiotics .

2. Anticancer Potential

Thiazole derivatives are being investigated for their anticancer properties. The unique structural features of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that such compounds can target specific pathways involved in tumor growth and metastasis .

Therapeutic Applications

1. Neurological Disorders

The compound has been studied for its potential effects on neurological conditions. Thiazole derivatives have been linked to neuroprotective effects, which may be beneficial in treating diseases like Alzheimer's and Parkinson's. The modulation of neuroinflammatory pathways by (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride could provide a novel approach to managing these disorders .

2. Immune Modulation

Recent findings suggest that this compound may play a role in immune modulation. Its interaction with immune pathways could help regulate inflammatory responses, making it a candidate for treating autoimmune diseases or conditions characterized by chronic inflammation .

Research Findings and Case Studies

Wirkmechanismus

The mechanism of action of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or activating their function. The hydroxyimino group may also play a role in binding to metal ions or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Similarity Scores

The compound’s structural analogs differ in substituents on the thiazole ring, the imino group, and the ester moiety. Notable examples include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | 64485-82-1 | 0.78 | Lacks tritylamino group |

| Ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate | 64485-89-8 | N/A | Methoxyimino instead of hydroxyimino |

| Methyl 2-(2-amino-5-methylthiazol-4-yl)acetate | 259654-73-4 | 0.82 | Methyl ester, 5-methylthiazole, no imino group |

Physical and Chemical Properties

A comparison of physical properties highlights the impact of substituents:

The hydrochloride form of the target compound likely exhibits higher solubility in polar solvents compared to its non-salt analogs. The methoxyimino analog’s lower molecular weight and higher boiling point suggest differences in volatility and thermal stability .

Research Findings and Implications

Structural Influence on Reactivity

Potential for Drug Development

Further research should explore its antimicrobial efficacy and pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.